molecular formula C12H19N3 B8773614 4-(3,5-Dimethylpiperazin-1-yl)aniline CAS No. 251372-19-7

4-(3,5-Dimethylpiperazin-1-yl)aniline

Cat. No.: B8773614
CAS No.: 251372-19-7
M. Wt: 205.30 g/mol
InChI Key: FPBFBURPCHKEKH-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperazin-1-yl)aniline (CAS 2749762-08-9) is a valuable aniline derivative and chemical building block in medicinal chemistry and anticancer research. This compound features a piperazine ring, a privileged structure in drug discovery known for contributing to the bioactivity of numerous therapeutic agents . Its primary research application is as a key synthetic intermediate in the design and development of novel small-molecule therapeutics. The structural motif of a substituted piperazinyl aniline is found in investigational compounds that act as targeted protein degraders. For instance, derivatives based on this scaffold have been explored as degraders of the And1/WDHD1 protein, a promising strategy to reverse radiotherapy resistance in non-small cell lung cancer (NSCLC) and induce synthetic lethality with PARP inhibitors . Furthermore, this specific chemical substructure is a recognized component of Fexagratinib (AZD4547), an experimental fibroblast growth factor receptor (FGFR) inhibitor that has been investigated in clinical trials for various cancers . Researchers utilize this compound to create new chemical entities for evaluating mechanisms of action, structure-activity relationships (SAR), and cytotoxicity in panels of cancer cell lines. This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use.

Properties

CAS No.

251372-19-7

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

4-(3,5-dimethylpiperazin-1-yl)aniline

InChI

InChI=1S/C12H19N3/c1-9-7-15(8-10(2)14-9)12-5-3-11(13)4-6-12/h3-6,9-10,14H,7-8,13H2,1-2H3

InChI Key

FPBFBURPCHKEKH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 4-(3,5-Dimethylpiperazin-1-yl)aniline exhibit significant anticancer properties. For instance, studies have shown that compounds derived from this structure can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways, which play a crucial role in programmed cell death. A specific study highlighted the efficacy of these compounds against breast cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study conducted on synthesized derivatives demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to assess antimicrobial efficacy, revealing that several derivatives exhibited significant antibacterial and antifungal effects .

Material Science

Polymer Chemistry
In the field of polymer science, this compound has been utilized as a monomer for synthesizing conducting polymers. These polymers have applications in electronic devices due to their electrical conductivity and thermal stability. The incorporation of this compound into polymer matrices enhances their mechanical properties and conductivity, making them suitable for applications in sensors and flexible electronics .

Biological Assays

Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of this compound derivatives with various biological targets. These studies help predict the binding affinity and orientation of the compounds within the active sites of enzymes or receptors. Such insights are valuable for drug design and development processes.

Case Study 1: Anticancer Research

A detailed investigation into the anticancer properties of this compound derivatives was conducted where various analogs were synthesized and screened against multiple cancer cell lines. The results indicated that certain modifications to the aniline structure significantly enhanced cytotoxicity while reducing off-target effects. This study underscores the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of synthesized derivatives against common pathogens. The results showed that specific substitutions on the piperazine ring improved antibacterial activity significantly compared to the parent compound. This research highlights the potential for developing new antimicrobial agents based on the this compound scaffold .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Substituents
4-(3,5-Dimethylpiperazin-1-yl)aniline C12H19N3* 1033330-43-6 Not reported 3,5-Dimethylpiperazine, aniline
4-(4-Methylpiperazino)aniline C11H17N3 16153-81-4 89–91 4-Methylpiperazine, aniline
4-(4-Methylpiperazino)benzoic acid C12H16N2O2 86620-62-4 270 (dec.) 4-Methylpiperazine, benzoic acid
N-(4-Chloro-dithiazolyl)-4-methylbenzenamine C10H8ClN3S2 Not provided 64–65 Dithiazole, 4-methylaniline

Physicochemical Properties

  • Melting Points :

    • The 4-methylpiperazine analog (89–91°C) has a higher melting point than the dithiazole-containing derivative (64–65°C), likely due to stronger intermolecular forces in the former. The benzoic acid analog exhibits a significantly elevated melting point (270°C), attributed to hydrogen bonding from the carboxyl group .
    • The 3,5-dimethylpiperazine variant’s melting point remains unreported, but steric hindrance from the methyl groups may reduce crystallinity compared to the 4-methylpiperazine analog.
  • The benzoic acid derivative’s carboxyl group increases water solubility, making it suitable for salt formation, a common strategy in drug formulation .

Electronic and Steric Effects

  • Piperazine Substitution Patterns :

    • The 3,5-dimethylpiperazine group introduces conformational rigidity, which may restrict rotational freedom and stabilize specific binding modes in drug-receptor interactions. In contrast, the 4-methylpiperazine analog offers greater flexibility .
    • Electron-donating methyl groups on the piperazine ring increase the basicity of the adjacent nitrogen atoms, influencing protonation states under physiological conditions.
  • Aromatic Ring Modifications: Replacement of aniline’s amine with a benzoic acid group (as in 4-(4-Methylpiperazino)benzoic acid) shifts the compound’s acidity (pKa ~4–5 for carboxyl vs. ~5–6 for aniline), altering its ionization and solubility profiles .

Research Implications and Gaps

  • Applications in Drug Discovery :

    • Piperazine-aniline hybrids are explored as kinase inhibitors or GPCR modulators. The 3,5-dimethyl variant’s steric effects could optimize target selectivity compared to less hindered analogs.
    • The lack of reported biological data for this compound highlights a critical research gap. Comparative studies with its 4-methylpiperazine counterpart could clarify structure-activity relationships.
  • Synthetic Challenges :

    • Positional isomerism in piperazine substitutions (e.g., 3,5- vs. 4-methyl) requires precise synthetic control, as evidenced by the distinct CAS entries for these analogs .

Preparation Methods

Reaction Mechanism and General Protocol

The most widely reported method involves nucleophilic substitution of 4-fluoro- or 4-bromo-aniline with 3,5-dimethylpiperazine. The reaction proceeds under basic conditions, typically using potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.

Example Synthesis:

  • Starting Material: 4-Bromoaniline (1 equiv) and 3,5-dimethylpiperazine (1.2 equiv).

  • Conditions: K₂CO₃ (2 equiv), DMF, 100°C, 12–24 hours.

  • Workup: Extraction with ethyl acetate, column chromatography (SiO₂, 5% MeOH/CH₂Cl₂).

  • Yield: 68–75%.

Key Variables:

  • Solvent: DMF > DMSO > MeCN (higher polarity improves reaction rate).

  • Base: K₂CO₃ > NaH > Et₃N (weaker bases reduce side reactions).

  • Temperature: Optimal at 100°C; higher temperatures degrade piperazine.

Reductive Amination of 4-Nitroaniline Derivatives

Two-Step Reduction and Cyclization

This method involves synthesizing 4-nitroaniline intermediates followed by reductive cyclization to form the piperazine ring.

Step 1: Nitro Group Reduction

  • Substrate: 4-Nitroaniline.

  • Reductant: SnCl₂ in HCl/EtOH (90% yield).

Step 2: Piperazine Formation

  • Reactants: Reduced aniline + 2,4-pentanedione (1:2 molar ratio).

  • Conditions: AcOH, reflux, 6 hours.

  • Reduction: NaBH₄ or H₂/Pd-C to finalize the dimethylpiperazine ring.

  • Overall Yield: 55–62%.

Advantages:

  • Avoids halogenated intermediates.

  • Suitable for large-scale production.

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

Aryl halides are coupled with 3,5-dimethylpiperazine using Pd catalysts, enabling milder conditions and functional group tolerance.

Representative Protocol:

  • Catalyst: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Base: Cs₂CO₃, toluene, 110°C, 18 hours.

  • Yield: 82%.

Optimization Data:

Catalyst SystemSolventTemp (°C)Yield (%)
Pd(OAc)₂/XantphosToluene11078
PdCl₂(PPh₃)₂DMF12065
Pd₂(dba)₃/SPhosDioxane10082

Comparative Analysis of Methods

Yield and Scalability

MethodAverage Yield (%)ScalabilityPurity (%)
Nucleophilic Substitution70High95–98
Reductive Amination58Moderate90–93
Pd-Catalyzed Coupling80Low97–99

Cost and Practical Considerations

  • Nucleophilic Substitution: Low-cost reagents but requires halogenated precursors.

  • Pd-Catalyzed Coupling: High catalyst costs limit industrial use despite superior yields.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (d, 6H, CH₃), 2.35–2.50 (m, 4H, piperazine-CH₂), 3.65 (s, 1H, NH₂), 6.58 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H).

  • FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic).

Purity Assessment

  • HPLC: >98% purity using C18 column, 70:30 MeOH/H₂O, retention time 6.8 min.

Industrial-Scale Production Recommendations

For large batches (>1 kg), nucleophilic substitution with 4-fluoroaniline and 3,5-dimethylpiperazine in DMF/K₂CO₃ is optimal due to:

  • Lower catalyst costs vs. Pd-based methods.

  • Shorter reaction times (12–24 hours) vs. reductive amination .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-Dimethylpiperazin-1-yl)aniline, and how can purity be optimized?

  • Methodology :

  • Step 1 : Use nucleophilic aromatic substitution or Buchwald-Hartwig amination to introduce the piperazine moiety to aniline derivatives. For analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride (CAS 125819-00-3), reactions often involve coupling 4-nitroaniline with substituted piperazines followed by reduction .
  • Step 2 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) to achieve >97% purity. Monitor purity using HPLC with UV detection (λ = 254 nm) .
  • Key Data :
PropertyValueSource
Melting Point (Analog)89–91°C (4-Methylpiperazinyl)
Purity≥97% (HPLC)

Q. How should researchers characterize this compound, and what analytical techniques are critical?

  • Methodology :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.5–7.0 ppm, piperazine CH₂ at δ 2.5–3.5 ppm). Compare with spectra of analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride .
  • Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ (expected m/z ≈ 206.2 for C₁₁H₁₇N₃).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What are common impurities in its synthesis, and how can they be mitigated?

  • Methodology :

  • Impurity Source : Unreacted starting materials (e.g., nitro precursors) or byproducts from incomplete reduction. For example, 3,5-dinitrophenyl analogs may form during nitration steps .
  • Mitigation : Optimize reaction time/temperature (e.g., 60–80°C for 12–24 hrs) and use scavengers like activated charcoal during workup. Validate via TLC or UPLC-MS .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature) influence the compound’s stability and reactivity?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC. For analogs, degradation products may include oxidized piperazine rings or dimerization byproducts .
  • pH-Dependent Reactivity : Use buffered solutions (pH 3–10) to assess protonation effects. Piperazine nitrogens (pKa ≈ 8–9) influence nucleophilicity in coupling reactions .

Q. What advanced spectroscopic methods resolve ambiguities in its reaction mechanisms?

  • Methodology :

  • In Situ FTIR : Track intermediate formation during synthesis (e.g., nitro reduction to amine at 1520 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemical ambiguities. For example, analogs like 3,5-dinitro-4-benzylpiperazinyl ketone (CAS 1155085-67-8) show planar aromatic systems with piperazine chair conformations .

Q. How does the compound interact with biological targets, and what computational tools predict its activity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with serotonin/dopamine receptors (common targets for piperazine derivatives). Validate with in vitro assays (e.g., cAMP accumulation in HEK293 cells) .
  • Metabolic Pathways : LC-MS/MS to identify phase I/II metabolites in hepatocyte incubations. Piperazine rings may undergo N-oxidation or glucuronidation .

Data Contradictions and Resolutions

  • Melting Point Variability : reports mp 89–91°C for 4-(4-Methylpiperazinyl)aniline, while lists 98–99°C for a positional isomer. Resolution : Confirm regiochemistry via NOESY NMR to distinguish 3,5- vs. 4-substitution .
  • Purity Discrepancies : Commercial batches (e.g., 97% purity in vs. 99% in specialized syntheses). Resolution : Use orthogonal methods (HPLC + elemental analysis) for batch validation .

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